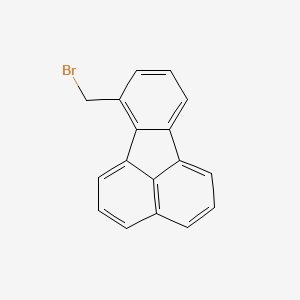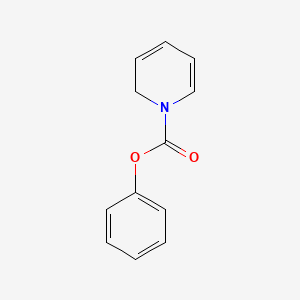
1(2H)-Pyridinecarboxylic acid, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridinecarboxylic acid, phenyl ester is an organic compound with a molecular structure that includes a pyridine ring and a phenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1(2H)-Pyridinecarboxylic acid, phenyl ester can be synthesized through esterification reactions. One common method involves the reaction of pyridinecarboxylic acid with phenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of acyl chlorides or acid anhydrides in the presence of a base. These methods can provide higher yields and are more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyridinecarboxylic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pyridinecarboxylic acid and phenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Acid Catalysts: Concentrated sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Pyridinecarboxylic acid and phenol.
Reduction: Pyridinecarboxylic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1(2H)-Pyridinecarboxylic acid, phenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyridinecarboxylic acid esters: Compounds with similar ester groups but different substituents on the pyridine ring.
Phenyl esters: Compounds with phenyl ester groups but different aromatic rings.
Uniqueness
1(2H)-Pyridinecarboxylic acid, phenyl ester is unique due to the combination of the pyridine ring and phenyl ester group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79328-86-2 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
phenyl 2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H11NO2/c14-12(13-9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1-9H,10H2 |
Clave InChI |
USSHATAMHQBWNX-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CN1C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


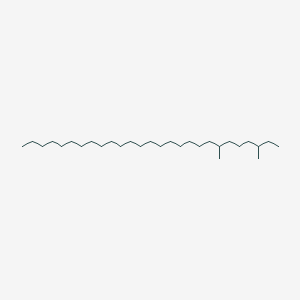
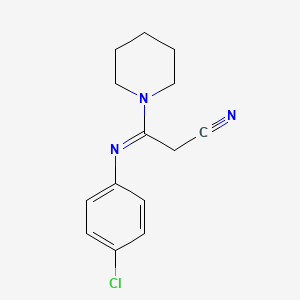
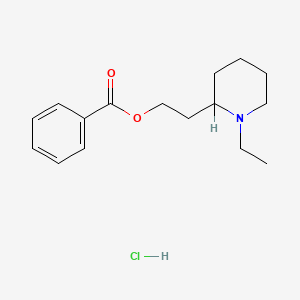
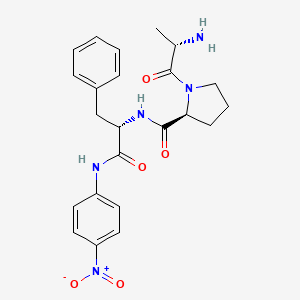
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
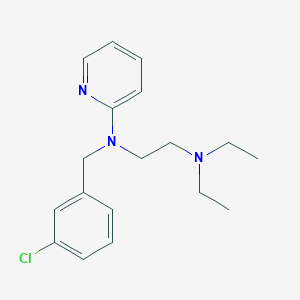
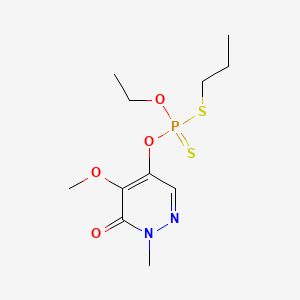

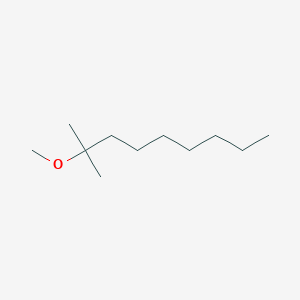
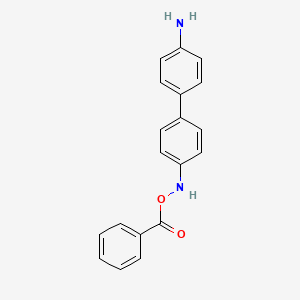
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
